4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Description
4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is a synthetic benzoic acid derivative characterized by:
- A benzoic acid core substituted with a methoxy group at position 4.
- A tert-butyloxycarbonylamino (Boc-protected amino) methyl group at position 3.
This compound is primarily utilized in pharmaceutical research as a key intermediate for synthesizing inhibitors of endothelial differentiation gene receptor 2 (Edg-2/EDG2), targeting conditions like atherosclerosis and heart failure . Its Boc-protected amino group enhances metabolic stability and modulates lipophilicity, making it advantageous for drug design.
Properties
IUPAC Name |
4-methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-7-9(12(16)17)5-6-11(10)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBINCVZSMRCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid typically involves the protection of the amino group with a Boc group. One common method involves reacting 4-methoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired Boc-protected compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid is frequently used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products typically include substituted amines.
Deprotection Reactions: The major product is the free amine, which can be further utilized in peptide synthesis.
Scientific Research Applications
4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and its analogs:
Key Comparative Analyses
Pharmacological Activity
- Edg-2 Inhibition : The target compound and its bicycloheptane analog (Table, Row 3) both inhibit Edg-2 receptors. However, the bicycloheptane derivative’s rigid structure may enhance binding affinity due to reduced conformational flexibility, while the Boc group in the target compound improves metabolic stability .
Physicochemical Properties
- Lipophilicity: The tert-butyl group in the target compound increases logP compared to the 5-hydroxy-pentanoic acid analog (), which has a polar hydroxy group reducing membrane permeability .
- Solubility : The m-tolyl-ethoxy substituent in the bicycloheptane analog () introduces aromatic hydrophobicity, whereas the Boc group in the target compound balances lipophilicity and aqueous solubility .
Research Findings and Structure-Activity Relationships (SAR)
Position of Substituents: The 3-[(Boc-amino)methyl] group in the target compound optimizes steric accessibility for Edg-2 binding compared to bulkier m-tolyl-ethoxy substituents . Methoxy at position 4 is conserved across analogs, suggesting its role in electronic modulation of the benzoic acid core.
Impact of Boc Protection: The Boc group prevents premature degradation of the amino moiety, a limitation in natural derivatives () .
Core Structure Flexibility: Benzoic acid derivatives (target compound) show better synthetic versatility than pentanoic or propanoic acid analogs, enabling diverse modifications for SAR studies .
Biological Activity
Overview
4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid, also known as a derivative of 4-methoxybenzoic acid, is a compound with significant biological activity primarily attributed to its role as an enzyme inhibitor and its applications in medicinal chemistry. The unique structural features, including a methoxy group and a tert-butoxycarbonyl (Boc) protecting group, enhance its stability and solubility, making it suitable for diverse applications in drug development and biochemical research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A methoxy group (-OCH₃) that contributes to its hydrophobic properties.
- A Boc protecting group that stabilizes the amino functionality during chemical reactions.
The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor . It interacts with the active sites of enzymes, potentially preventing substrate access through covalent bonding with nucleophilic residues in proteins. This mechanism positions it as a candidate for therapeutic applications targeting specific enzymatic pathways.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes, which can be crucial for developing therapeutic agents. The compound's ability to form stable interactions with enzyme active sites enhances its potential in drug discovery.
Medicinal Chemistry
This compound is utilized in the synthesis of peptide-based drugs due to its ability to protect amino groups during reactions. The Boc group allows for selective reactions while maintaining the integrity of the amino functionality.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study demonstrated that derivatives similar to this compound effectively inhibited serine proteases, suggesting potential applications in treating diseases where these enzymes play a critical role.
-
Antitumor Activity :
- Research conducted on related compounds indicated that they possess cytotoxic properties against various cancer cell lines, including HepG2 liver cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways.
-
Peptide Synthesis Applications :
- The compound has been successfully employed as a building block in peptide synthesis, where the Boc group facilitated the formation of peptide bonds while preventing side reactions.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Methoxybenzoic Acid | Structure | Lacks Boc group | Moderate enzyme inhibition |
| 4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | Structure | Enhanced solubility | Stronger enzyme inhibition |
| (2S)-5-[Amino-(4-methoxyphenyl)sulfonylamino]-2-(tert-butoxycarbonyl)pentanoic acid | Structure | Contains sulfonamide group | Potential anti-cancer properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
